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Compound of Interest

Compound Name: (-)-Vinigrol

Cat. No.: B1683060

New research has identified Protein Disulfide Isomerase (PDI) as the direct molecular target of
the complex natural product, (-)-Vinigrol. This discovery clarifies the mechanism by which (-)-
Vinigrol exerts its previously reported anti-inflammatory effects, specifically its role as an
antagonist of Tumor Necrosis Factor-alpha (TNF-a) signaling.

This guide provides a comprehensive overview of the experimental evidence confirming PDI as
the target of (-)-Vinigrol, detailing the subsequent signaling cascade involving ADAM17 and
the shedding of TNF receptor 1 (TNFR1). We present a comparison with other relevant
inhibitors and provide detailed experimental protocols for key assays, aimed at researchers
and professionals in drug development.

Mechanism of Action: A Novel Cascade

(-)-Vinigrol's antagonism of the pro-inflammatory TNF-a signaling pathway is initiated by its
direct binding to and inhibition of Protein Disulfide Isomerase (PDI)[1][2]. This interaction
disrupts the normal function of PDI, which includes maintaining the metalloprotease ADAM17 in
an inactive state. The inhibition of PDI by (-)-Vinigrol leads to the activation of ADAM17.
Activated ADAML17 then cleaves the extracellular domain of TNF Receptor 1 (TNFR1), a
process known as ectodomain shedding. This shedding of TNFR1 from the cell surface
prevents TNF-a from binding and initiating the downstream inflammatory cascade, effectively
dampening the inflammatory response[1][2].

This novel mechanism was elucidated through a combination of photoaffinity labeling,
proteomics, and subsequent biochemical and cellular assays. A bioactive photoaffinity probe of
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(-)-Vinigrol was designed and synthesized to covalently link to its binding partners in cells,
allowing for their isolation and identification using mass spectrometry. This unbiased approach
unequivocally identified PDI as the primary target[1][2].

Figure 1: Mechanism of (-)-Vinigrol Action.

Comparative Analysis of Inhibitors

To provide context for the activity of (-)-Vinigrol, the following table compares its inhibitory
action with other known inhibitors of PDI and ADAM17.

Compound/inh Mechanism of Reported
. Target . Reference
ibitor Action IC50/Potency

Direct binding

and inhibition,

leading to Not explicitly
(-)-Vinigrol PDI ADAM17 stated in [1][2]
activation and abstracts.
TNFR1
shedding.

Demonstrates in

Irreversible Vivo activity in
PACMA 31 PDI o ) [31[4]
inhibitor. ovarian cancer
models.
IC50 of 6.1 uM
Quercetin-3- Reversible for PDI
. PDI L [5][6]
rutinoside inhibitor. reductase
activity.
ADAM10/ADAM1 S ADAM17 IC50 =
INCB3619 Dual inhibitor. [7]
7 14 nM.

Broad-spectrum
TMI-1 ADAM17/MMPs metalloproteinas Not specified.
e inhibitor.
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Experimental Data

The identification of PDI as the target of (-)-Vinigrol was supported by extensive experimental
data. The key findings from the proteomics analysis are summarized below.

Quantitative Proteomics

Photoaffinity labeling coupled with quantitative proteomics identified a select group of proteins
that were significantly enriched upon treatment with the (-)-Vinigrol probe. PDI was
consistently identified as the top candidate.

. Enrichment Factor ]
Protein p-value Function
(Probe vs. Control)

. Protein folding, redox
PDI (PDIAL) High <0.001 ati
regulation

Protein X Moderate <0.05

Protein Y Low >0.05

Note: This table is a representative example. For detailed quantitative data, refer to the
supplementary information of the primary research article.

Key Experimental Protocols
Photoaffinity Labeling and Proteomics

Objective: To identify the direct binding partners of (-)-Vinigrol in a cellular context.
Methodology:

e Probe Synthesis: A photoaffinity probe of (-)-Vinigrol was synthesized, incorporating a
photoreactive diazirine group and a clickable alkyne handle.

e Cell Treatment: Cells (e.g., HEK293T) were incubated with the (-)-Vinigrol photoaffinity
probe.
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e UV Cross-linking: Cells were irradiated with UV light to induce covalent cross-linking of the
probe to its binding partners.

e Cell Lysis and Click Chemistry: Cells were lysed, and the alkyne-tagged protein-probe
complexes were conjugated to a biotin-azide tag via copper-catalyzed click chemistry.

» Enrichment: Biotinylated proteins were enriched using streptavidin-coated beads.

e Proteomic Analysis: Enriched proteins were digested and analyzed by liquid
chromatography-tandem mass spectrometry (LC-MS/MS) for identification and
quantification.

PDI Inhibition Assay (Insulin Turbidity Assay)

Objective: To confirm the inhibitory effect of (-)-Vinigrol on the reductase activity of PDI.

Methodology:

Reaction Mixture: A reaction mixture containing insulin, dithiothreitol (DTT), and varying
concentrations of (-)-Vinigrol or a control inhibitor is prepared in a suitable buffer.

e Initiation: The reaction is initiated by the addition of recombinant PDI.

o Measurement: The reduction of insulin disulfide bonds by PDI leads to the aggregation of the
insulin B-chain, which can be monitored as an increase in turbidity by measuring the
absorbance at 650 nm over time.

o Data Analysis: The initial rate of insulin reduction is calculated for each concentration of the
inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the
inhibitor concentration.

TNFR1 Shedding Assay

Objective: To measure the effect of (-)-Vinigrol on the shedding of TNFR1 from the cell
surface.

Methodology:
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e Cell Culture: Cells expressing TNFR1 (e.g., HT1080) are cultured to confluence.

o Treatment: Cells are treated with varying concentrations of (-)-Vinigrol or a control
substance for a specified time.

e Supernatant Collection: The cell culture supernatant is collected.

o ELISA: The concentration of soluble TNFR1 in the supernatant is quantified using a specific
enzyme-linked immunosorbent assay (ELISA) kit.

o Data Analysis: The amount of shed TNFR1 is normalized to the total protein concentration of
the corresponding cell lysate and compared between different treatment groups.

Signaling Pathway Visualization

The following diagram illustrates the TNF-a signaling pathway and the point of intervention by
(-)-Vinigrol.
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Figure 2: TNF-a Signaling Pathway and (-)-Vinigrol Intervention.
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Conclusion

The identification of PDI as the direct molecular target of (-)-Vinigrol provides a solid
foundation for understanding its mechanism of action and for the rational design of new
therapeutic agents. By inhibiting PDI, (-)-Vinigrol initiates a cascade that leads to the shedding
of TNFR1, thereby offering a novel strategy for modulating TNF-a signaling. The experimental
protocols and comparative data presented in this guide are intended to facilitate further
research into this promising natural product and its derivatives for the treatment of inflammatory
diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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